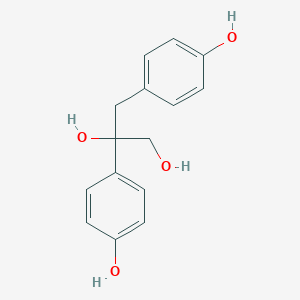![molecular formula C13H23N3O2 B166077 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide CAS No. 130573-54-5](/img/structure/B166077.png)
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole-4-carboxamide and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been found to interact with various proteins and enzymes involved in these pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of cellular signaling pathways.
2. Changes in gene expression and protein synthesis.
3. Alteration of cellular metabolism.
実験室実験の利点と制限
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and it may not be suitable for use in certain experimental systems. Additionally, further research is needed to fully understand the potential side effects of this compound and its interactions with other drugs or compounds.
将来の方向性
There are several future directions for research on 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide. Some of these include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Studying the effects of this compound on different cellular signaling pathways.
3. Examining the potential side effects of this compound and its interactions with other drugs or compounds.
4. Developing new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic applications of this compound and its interactions with other drugs or compounds.
合成法
The synthesis of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with (2S,3R)-2-hydroxy-3-nonyl succinic anhydride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.
科学的研究の応用
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Studying the role of imidazole-4-carboxamide derivatives in cellular signaling pathways.
2. Investigating the effects of this compound on gene expression and protein synthesis.
3. Examining the potential therapeutic applications of this compound in the treatment of various diseases.
特性
| 130573-54-5 | |
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC名 |
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-3-4-5-6-7-12(10(2)17)16-8-11(13(14)18)15-9-16/h8-10,12,17H,3-7H2,1-2H3,(H2,14,18)/t10-,12+/m0/s1 |
InChIキー |
JWHINRCANJWPCL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=C(N=C1)C(=O)N |
SMILES |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
正規SMILES |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
同義語 |
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'R,3'S)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'S,3'R)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, (2'R,3'S)-isomer 1-HNIC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


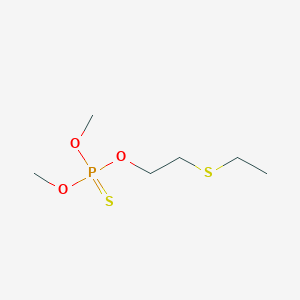
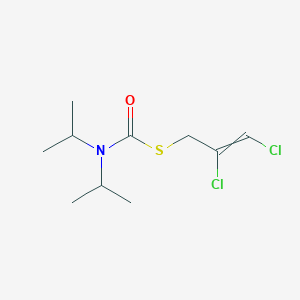

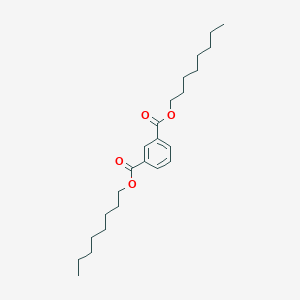
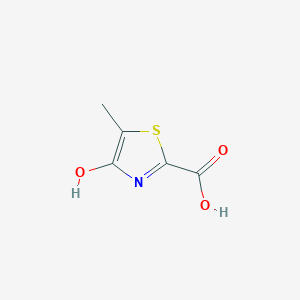

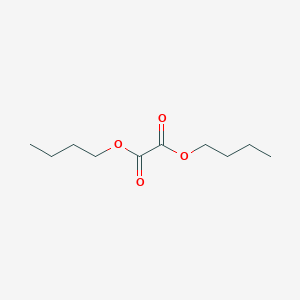

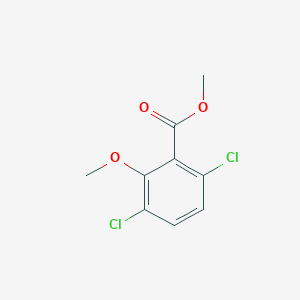
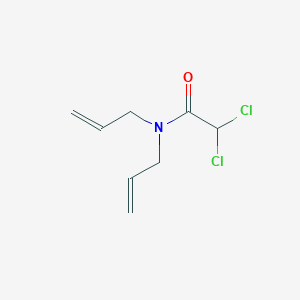

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
